

Rhodiolin HPLC-UV method development

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Compound of Interest		
Compound Name:	Rhodiolin	
Cat. No.:	B1631991	Get Quote

Application Note:

A Validated HPLC-UV Method for the Simultaneous Quantification of Salidroside and Rosavins in Rhodiolin (Rhodiola rosea) Extracts Abstract

This application note describes a robust, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the simultaneous identification and quantification of the primary bioactive markers in Rhodiola rosea (**Rhodiolin**) extracts. The key analytes—salidroside, rosavin, rosarin, and rosin—are baseline separated and accurately quantified. The method was developed and validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.[1][2][3] This protocol is suitable for routine quality control and standardization of raw materials and finished commercial products containing Rhodiola rosea.

Introduction

Rhodiola rosea, commonly known as arctic root or golden root, is a medicinal plant recognized for its adaptogenic properties. Its therapeutic effects are largely attributed to specific classes of phytochemicals. The primary active compounds include the phenylethanoid derivative salidroside and a group of phenylpropanoids unique to the rosea species, collectively known as rosavins (rosavin, rosarin, and rosin).[4][5] The ratio and concentration of these markers are critical indicators of the quality, authenticity, and efficacy of Rhodiola rosea extracts and



supplements.[6] Therefore, a reliable and validated analytical method is essential for the standardization and quality control of these products. This document provides a detailed protocol for a reversed-phase HPLC-UV method capable of separating and quantifying these four key markers simultaneously.

Experimental Protocols Materials and Reagents

- Reference Standards: Salidroside (≥98% purity), Rosavin (≥98% purity), Rosavin (≥98% purity), Rosin (≥98% purity).
- Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ultrapure Water (Type I).
- Reagents: Formic Acid (ACS Grade).
- Sample: Rhodiolin (Rhodiola rosea) powdered extract or ground raw material.

Instrumentation and Chromatographic Conditions

- HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
- Column: C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 μm particle size).
- Data Acquisition: Chromatography data station software.

The detailed chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions



Parameter	Setting
Column	C18, 4.6 x 250 mm, 5 µm
Mobile Phase A	Water with 0.1% Formic Acid
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient Elution	0-15 min: 10% to 25% B15-35 min: 25% to 55% B35-40 min: 55% to 90% B (Wash)40-45 min: 90% to 10% B (Re-equilibrate)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL

| Detection | PDA/UV Detector- Salidroside: 275 nm- Rosavins: 254 nm |

Preparation of Standard Solutions

- Primary Stock Solutions (1000 µg/mL): Accurately weigh 10 mg of each reference standard (Salidroside, Rosavin, Rosarin, Rosin) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
- Mixed Working Standard Solution: Prepare a mixed standard solution by diluting the primary stocks with methanol to achieve a final concentration suitable for calibration (e.g., 100 μg/mL of each analyte).
- Calibration Curve Standards: Perform serial dilutions of the mixed working standard solution with methanol to prepare a minimum of five concentration levels for the calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

Preparation of Sample Solutions

- Accurately weigh approximately 250 mg of the powdered Rhodiolin extract into a 50 mL centrifuge tube.
- Add 25 mL of 70% methanol as the extraction solvent.[7]



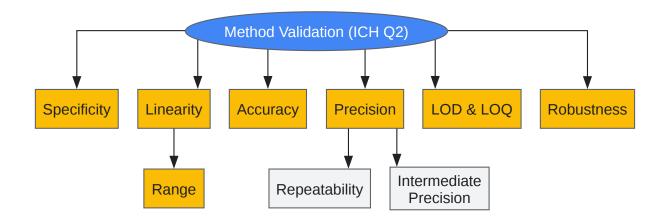
- Vortex the tube for 1 minute, then place it in an ultrasonic bath for 30 minutes.
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial for analysis.[7]

Method Validation

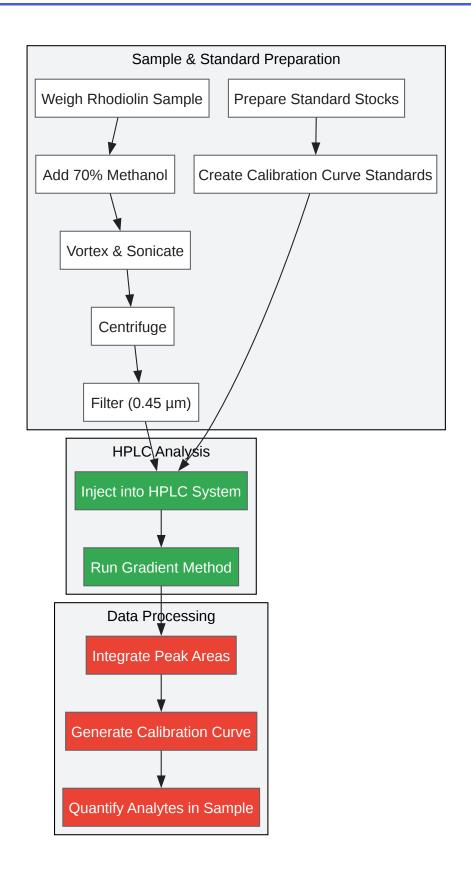
The developed method was validated according to ICH Q2(R1) guidelines, assessing system suitability, specificity, linearity, range, accuracy, precision, and limits of detection and quantification.[3][8][9]

Logical Flow of Method Validation









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